molecular formula C21H25N3O6S B2827546 N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide CAS No. 1091428-01-1

N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide

Cat. No.: B2827546
CAS No.: 1091428-01-1
M. Wt: 447.51
InChI Key: OXNXYEZZYHNINF-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithrombotic effects .


Molecular Structure Analysis

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of heterocyclic compound. This ring structure is found in various natural products and pharmaceuticals .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide and its derivatives have been extensively studied for their inhibitory effects on various enzymes, showing significant biological activities. Sulfonamide derivatives, including those with a 1,4-benzodioxane nucleus, are known to inhibit carbonic anhydrase isozymes (hCA I and II), which are vital for catalyzing the synthesis of bicarbonate ions from carbon dioxide and water. These compounds exhibit inhibition in the nanomolar range, indicating potent activity (Gokcen, Gulcin, Ozturk, & Goren, 2016). Similarly, secondary sulfonamide derivatives have shown effective inhibition against Lactoperoxidase (LPO), a peroxidase enzyme with natural antibacterial properties (Köksal et al., 2017).

Antimicrobial and Antiproliferative Effects

These compounds are not only enzyme inhibitors but also possess antimicrobial and antiproliferative effects. A study on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives highlighted moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), but notably good activity against lipoxygenase (LOX), along with antimicrobial activities against selected bacterial and fungal species (Irshad et al., 2019). Additionally, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives demonstrated potent cytotoxic activity against human cell lines, including lung (A-549) and liver carcinoma (HepG2), along with significant antimicrobial activity (El-Gilil, 2019).

Environmental Degradation of Sulfonamides

Research has also been conducted on the environmental degradation of sulfonamides, highlighting an unusual pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound, which is important for considering the environmental fate of such compounds (Ricken et al., 2013).

Mechanism of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This is the basis for their antibiotic activity .

Safety and Hazards

Sulfonamides are generally safe for human use, but they can cause allergic reactions in some individuals. They should be used with caution in patients with a history of sulfa allergy .

Future Directions

The development of new sulfonamide derivatives with improved efficacy and safety profiles is an active area of research. This includes the design of compounds with enhanced selectivity for specific bacterial strains to reduce the risk of antibiotic resistance .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-14(2)20(25)24-16-5-3-15(4-6-16)21(26)22-9-10-23-31(27,28)17-7-8-18-19(13-17)30-12-11-29-18/h3-8,13-14,23H,9-12H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNXYEZZYHNINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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